molecular formula C44H58N2O13 B14493920 3-Formylrifamycin SV O-(hex-2-enyl)oxime CAS No. 63950-95-8

3-Formylrifamycin SV O-(hex-2-enyl)oxime

Cat. No.: B14493920
CAS No.: 63950-95-8
M. Wt: 822.9 g/mol
InChI Key: MCVXGFWBTRUAEG-CJBPDVIJSA-N
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Description

3-Formylrifamycin SV O-(hex-2-enyl)oxime is a derivative of rifamycin, a well-known antibiotic This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(hex-2-enyl)oxime typically involves the following steps:

    Starting Material: The synthesis begins with rifamycin SV.

    Oxime Formation: The formylated rifamycin SV is then reacted with O-(hex-2-enyl)hydroxylamine to form the oxime derivative. This reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the oxime bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Formylation: Large-scale formylation of rifamycin SV using industrial-grade formylating agents.

    Oxime Formation in Reactors: The oxime formation is carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(hex-2-enyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formylrifamycin SV O-(hex-2-enyl)oxime has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of novel rifamycin derivatives with potential antibacterial properties.

    Biology: Studied for its interactions with bacterial RNA polymerase and its potential to inhibit bacterial growth.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Utilized in the development of new antibacterial agents and as a reference standard in pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(hex-2-enyl)oxime involves:

    Inhibition of RNA Polymerase: The compound binds to the bacterial RNA polymerase enzyme, inhibiting the initiation of RNA synthesis.

    Molecular Targets: The primary target is the beta subunit of the RNA polymerase enzyme.

    Pathways Involved: The inhibition of RNA synthesis leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Rifamycin SV: The parent compound with similar antibacterial properties.

    Rifampicin: A widely used antibiotic with a similar mechanism of action.

    Rifapentine: Another rifamycin derivative with a longer half-life and similar antibacterial activity.

Uniqueness

3-Formylrifamycin SV O-(hex-2-enyl)oxime is unique due to its modified structure, which may confer enhanced stability, solubility, and antibacterial activity compared to its parent compound and other derivatives. The presence of the formyl and oxime groups may also allow for further chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

63950-95-8

Molecular Formula

C44H58N2O13

Molecular Weight

822.9 g/mol

IUPAC Name

[(9E,19E,21E)-26-[(E)-[(E)-hex-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H58N2O13/c1-11-12-13-14-19-57-45-21-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)59-44(9,42(33)53)56-20-18-30(55-10)24(4)40(58-28(8)47)26(6)36(49)25(5)35(48)22(2)16-15-17-23(3)43(54)46-34/h13-18,20-22,24-26,30,35-36,40,48-52H,11-12,19H2,1-10H3,(H,46,54)/b14-13+,16-15+,20-18+,23-17+,45-21+

InChI Key

MCVXGFWBTRUAEG-CJBPDVIJSA-N

Isomeric SMILES

CCC/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCCC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

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